ethyl 3-acetyl-1H-indole-2-carboxylate
Overview
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .
Chemical Reactions Analysis
The new derivatives of the indole can be synthesized according to these seven positions . These compounds increase the conversion rate of carboxylic acid to carboxamide .
Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .
Scientific Research Applications
Synthesis and Molecular Structure
Ethyl 3-acetyl-1H-indole-2-carboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, Siddiquee et al. (2009) synthesized a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, and examined its crystal structure, noting the planarity of the aromatic ring system and the presence of various intermolecular interactions, such as C—H⋯O and π⋯π stacking interactions (Siddiquee, Islam, Bennett, Zeller, & Hossain, 2009).
Chemical Reactions and Mechanisms
Various studies have focused on understanding the chemical reactions and mechanisms involving ethyl 3-acetyl-1H-indole-2-carboxylate derivatives. For example, Murakami et al. (1985) explored the C-3 acylation of ethyl indole-2-carboxylates, demonstrating effective methods to produce ethyl 3-acylindole-2-carboxylates (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).
Synthesis Technology and Optimization
Research has also been conducted on the synthesis technology and optimization of ethyl 3-acetyl-1H-indole-2-carboxylate derivatives. Huang Bi-rong (2013) focused on the synthesis of a derivative, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, detailing the optimal synthesis process parameters and achieving a yield of 84.6% (Huang Bi-rong, 2013).
Applications in Organic Synthesis
There are various applications of ethyl 3-acetyl-1H-indole-2-carboxylate in organic synthesis. For example, the study by Inamoto et al. (2012) demonstrates a method for synthesizing 3-carboxylated indoles, which involves a tandem-type cyclization of 2-ethynylanilines followed by CO2 fixation, showcasing a novel strategy for CO2 fixation in heterocyclic chemistry (Inamoto, Asano, Nakamura, Yonemoto, & Kondo, 2012).
Future Directions
properties
IUPAC Name |
ethyl 3-acetyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-11(8(2)15)9-6-4-5-7-10(9)14-12/h4-7,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLUIREWBKOKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-acetyl-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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